Product packaging for Dioctadecyldiphosphonic acid(Cat. No.:CAS No. 922525-32-4)

Dioctadecyldiphosphonic acid

Cat. No.: B14173604
CAS No.: 922525-32-4
M. Wt: 650.9 g/mol
InChI Key: URVGKIIDBNVTAC-UHFFFAOYSA-N
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Description

Contextualization of Long-Chain Phosphonic Acids in Surface and Interface Chemistry

Long-chain phosphonic acids are a class of organic molecules that have garnered considerable attention for their ability to modify and functionalize surfaces. researchgate.net These molecules are amphiphilic, possessing a hydrophilic phosphonic acid headgroup and a long, hydrophobic alkyl chain. arxiv.org This dual nature drives their self-assembly at interfaces, leading to the formation of densely packed, organized monolayers. wikipedia.org

The phosphonic acid group serves as a robust anchor, forming strong covalent or ionic bonds with a wide variety of metal oxide surfaces, including aluminum oxide, titanium dioxide, and indium tin oxide. osti.govnih.gov This strong interaction results in the formation of stable, self-assembled monolayers (SAMs) that can impart desired properties to the underlying substrate, such as hydrophobicity, corrosion resistance, and biocompatibility. nih.govresearchgate.net The long alkyl chains, on the other hand, extend away from the surface, creating a well-defined organic interface. researchgate.net The ability to systematically vary the length and functionality of these alkyl chains allows for precise tuning of surface properties. researchgate.net

The versatility of long-chain phosphonic acids has led to their application in a diverse range of fields, including:

Corrosion Protection: Forming a dense, hydrophobic barrier that prevents corrosive agents from reaching the metal surface. researchgate.net

Electronics: Modifying electrode surfaces in organic light-emitting diodes (OLEDs) and solar cells to improve device performance and stability. osti.gov

Biomaterials: Creating biocompatible surfaces on implants to promote or inhibit cellular adhesion. ontosight.ai

Sensors: Functionalizing sensor surfaces to enhance sensitivity and selectivity. researchgate.net

Significance of Dioctadecyldiphosphonic Acid in Contemporary Research

This compound stands out within the family of long-chain phosphonic acids due to its bifunctional nature. The presence of two phosphonic acid groups allows for unique binding configurations and potentially enhanced stability on certain substrates compared to their monophosphonic counterparts. The two long octadecyl chains contribute to the formation of well-ordered and robust self-assembled layers.

Contemporary research is actively exploring the potential of this compound and its derivatives in several cutting-edge areas of materials science:

Nanomaterial Synthesis and Stabilization: The diphosphonic acid moiety can act as a chelating agent, binding to metal ions and influencing the nucleation and growth of nanoparticles. ontosight.ai The long alkyl chains then provide a stabilizing shell, preventing aggregation and allowing for dispersion in various solvents.

Advanced Coatings: The ability to form dense, cross-linked networks on surfaces makes this compound a candidate for creating highly durable and protective coatings with tailored functionalities.

Biomimetic Systems: The self-assembly of this compound can be used to create model cell membranes, providing a platform to study membrane protein interactions and other biological processes. nih.gov

The unique molecular architecture of this compound offers researchers a versatile tool for the bottom-up fabrication of functional materials with precise control over their surface and interfacial properties.

Historical Overview of Relevant Self-Assembled Systems and Interfacial Engineering

The concept of self-assembly, where disordered components spontaneously form organized structures, is a fundamental principle in chemistry and materials science. wikipedia.org The study of such systems has a rich history, with early observations of monolayers on water surfaces dating back to the late 19th century. The pioneering work of Irving Langmuir in the early 20th century laid the quantitative foundation for understanding the behavior of amphiphilic molecules at the air-water interface, leading to the development of the Langmuir-Blodgett technique for transferring these monolayers onto solid substrates. arxiv.orgnih.gov

The 1980s saw a surge of interest in self-assembled monolayers (SAMs) with the discovery that organosulfur compounds could form highly ordered and stable monolayers on gold surfaces. This opened up new avenues for creating well-defined organic surfaces with tailored chemical and physical properties. wiley.com Subsequently, research expanded to include other classes of molecules and substrates, with phosphonic acids emerging as a particularly versatile option for modifying metal oxide surfaces. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H76O5P2 B14173604 Dioctadecyldiphosphonic acid CAS No. 922525-32-4

Properties

CAS No.

922525-32-4

Molecular Formula

C36H76O5P2

Molecular Weight

650.9 g/mol

IUPAC Name

[hydroxy(octadecyl)phosphoryl]oxy-octadecylphosphinic acid

InChI

InChI=1S/C36H76O5P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(37,38)41-43(39,40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)(H,39,40)

InChI Key

URVGKIIDBNVTAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(O)OP(=O)(CCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Synthesis and Derivatization of Dioctadecyldiphosphonic Acid

Synthetic Methodologies for Symmetrical Diphosphonic Acids

The synthesis of symmetrical diphosphonic acids, including dioctadecyldiphosphonic acid, often involves the introduction of phosphonate (B1237965) esters which are subsequently hydrolyzed to the corresponding phosphonic acids. Key established methods for forming the crucial P-C bond include the Michaelis-Arbuzov and Michaelis-Becker reactions.

Established Phosphonylation Reactions

Michaelis-Arbuzov Reaction: This reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound, a dihaloalkane (1,18-dihalooctadecane) would be reacted with an excess of trialkyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphite on the alkyl halide, leading to the formation of a dialkyl phosphonate ester. This method often requires elevated temperatures to proceed efficiently.

Michaelis-Becker Reaction: An alternative to the Michaelis-Arbuzov reaction, the Michaelis-Becker reaction utilizes a dialkyl phosphite and a strong base to generate a phosphonate anion. This anion then acts as a nucleophile, reacting with an alkyl halide. For symmetrical diphosphonic acids, a dihaloalkane would be treated with a sodium dialkyl phosphite. A key advantage of this method is that it can often be carried out under milder conditions than the Arbuzov reaction, though it requires the use of a strong base. Microwave irradiation has been shown to accelerate the Michaelis-Becker reaction for the synthesis of tetraethyl alkyldiphosphonates.

Hydrolysis of Phosphonate Esters: Following the formation of the dialkyl diphosphonate ester via either of the above methods, the ester groups must be cleaved to yield the final diphosphonic acid. This is commonly achieved through acidic hydrolysis, often using concentrated hydrochloric or hydrobromic acid. Another effective method involves the use of bromotrimethylsilane (B50905) (TMSBr), which cleaves the alkyl esters to form a silylated intermediate, followed by methanolysis or hydrolysis to give the phosphonic acid. This two-step sequence is known for its mild conditions and compatibility with various functional groups.

One-Pot Synthesis Approaches

To improve efficiency and yield, one-pot synthesis methods have been developed. These approaches aim to combine multiple reaction steps into a single process without isolating intermediates.

A notable one-pot, two-step synthesis of alkylenebisphosphonic acids from dihalogenoalkanes has been developed using microwave irradiation. This method significantly reduces reaction times and offers a convenient route for preparing small samples of these compounds. Another approach involves the reaction of a C₁-C₁₀ alkylenebis(phosphonic acid dichloride) with an alcohol under anhydrous, basic conditions, catalyzed by a cyclic aromatic amine. This facile two-step, one-pot process yields symmetric P,P′-diesters of alkylenebisphosphonic acids in high purity.

For instance, a rapid one-pot synthesis of alkane-α,ω-diylbisphosphonic acids from dihalogenoalkanes under microwave irradiation has been reported. This process is noted for its speed and convenience.

Table 1: Comparison of Synthetic Approaches for Symmetrical Diphosphonic Acids

Feature Michaelis-Arbuzov Reaction Michaelis-Becker Reaction One-Pot Microwave Synthesis
Reactants Trialkyl phosphite, Dihaloalkane Dialkyl phosphite, Strong base, Dihaloalkane Dihaloalkane, Trialkyl phosphite
Conditions Elevated temperatures Milder temperatures, Strong base required Microwave irradiation, Rapid
Intermediate Dialkyl diphosphonate ester Dialkyl diphosphonate ester Dialkyl diphosphonate ester
Key Advantage Simplicity Milder conditions Speed and convenience
Final Step Hydrolysis of esters Hydrolysis of esters Hydrolysis of esters

Strategies for Tailoring Alkyl Chain Length and Functionality

The ability to modify the alkyl chain is crucial for tuning the properties of diphosphonic acids for specific applications.

Varying the Dihaloalkane: The most direct method for altering the alkyl chain length is to start with a dihaloalkane of the desired length. For this compound, 1,18-dihalooctadecane would be the starting material. By using shorter or longer dihaloalkanes, a homologous series of α,ω-alkyldiphosphonic acids can be synthesized.

Functionalization of the Alkyl Chain: Introducing functionality into the alkyl chain can be achieved by using a starting dihaloalkane that already contains the desired functional group, provided it is stable to the reaction conditions. Alternatively, functional groups can be introduced after the formation of the diphosphonate. For example, the presence of double bonds within the alkyl chain allows for further chemical modifications.

The synthesis of poly(alkyl phosphonate)s with varying side chains has been demonstrated, showcasing the ability to tune properties like hydrophobicity and hydrolytic stability. This is achieved by using different cyclic phosphonate monomers in anionic ring-opening polymerization. While this applies to polymers, the principle of monomer design can be conceptually extended to the synthesis of discrete molecules with tailored alkyl chains.

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is key to optimizing synthetic protocols and improving yields.

Mechanism of the Michaelis-Arbuzov Reaction: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This forms a quasi-phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the alkyl groups on the phosphorus, leading to the dealkylation of the phosphonium (B103445) salt and the formation of the stable P=O double bond of the phosphonate ester.

Mechanism of the Michaelis-Becker Reaction: This reaction begins with the deprotonation of dialkyl phosphite by a strong base, forming a sodium dialkyl phosphite salt. The resulting phosphite anion is a potent nucleophile that then undergoes an S_N2 reaction with the alkyl halide, displacing the halide and forming the P-C bond of the phosphonate ester.

Mechanism of Hydrolysis with TMSBr: The dealkylation of dialkyl phosphonates using bromotrimethylsilane is thought to proceed via the oxophilic silylation of the phosphoryl oxygen. This makes the phosphorus center more electrophilic. The bromide ion then attacks one of the alkyl ester groups, leading to the formation of a silyl (B83357) phosphonate intermediate and an alkyl bromide. Subsequent treatment with an alcohol or water cleaves the silyl-oxygen bond to yield the phosphonic acid.

Supramolecular Assembly and Thin Film Architectures

Fundamental Principles of Self-Assembly of Amphiphilic Molecules

Amphiphilic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, are the building blocks of many self-assembling systems. iitkgp.ac.innih.gov The primary driving force for their organization in aqueous environments is the hydrophobic effect, where the nonpolar tails minimize contact with water by aggregating together. fiveable.me This fundamental principle leads to the formation of various structures, such as micelles, bilayers, and vesicles. fiveable.meacs.org

The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrophobic interactions, van der Waals forces, electrostatic interactions, and hydrogen bonding. fiveable.me The final structure of the assembled aggregate is thermodynamically determined, representing a stable state at equilibrium. fiveable.me The molecular geometry of the amphiphile, including the size of the headgroup and the length and number of the hydrophobic tails, plays a crucial role in dictating the morphology of the resulting supramolecular assembly. acs.org

Formation and Morphology of Dioctadecyldiphosphonic Acid Monolayers and Multilayers

This compound molecules readily form highly ordered mono- and multilayered films on various surfaces. These films are of interest for their potential applications in areas such as surface modification and the creation of functional coatings.

The process by which molecules form a layer onto a surface, known as adsorption, is a dynamic one. For molecules like this compound, this process on a solid substrate involves the initial attachment of molecules to the surface, followed by their arrangement into an ordered film. The rate of adsorption and the structure of the resulting film are influenced by several factors, including the concentration of the molecule in the solution and the nature of the substrate. rsc.org The formation of an adsorbed layer often involves an initial rapid phase of adsorption, followed by a slower reorganization to achieve a more stable, ordered structure. rsc.org The study of adsorption dynamics often utilizes techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) to track the mass and viscoelastic properties of the forming film in real-time. rsc.org

The growth of multilayered films can proceed through different mechanisms. A common method for building multilayers is the layer-by-layer (LbL) assembly technique, where a substrate is alternately dipped into solutions containing interacting species. mdpi.comnih.gov In the case of this compound, this could involve alternating with a complementary molecule that can bind to the phosphonic acid headgroup.

The growth kinetics of these films can be linear, where each deposition cycle adds a consistent amount of material, or exponential, where the amount of material added increases with each cycle. mdpi.com The transition from exponential to linear growth can be indicative of changes in the surface roughness and the availability of binding sites. mdpi.com Control over the film thickness can be achieved by carefully managing the number of deposition cycles, the concentration of the solutions, and the immersion times. mdpi.comnih.gov

Influence of Substrate Chemistry and Surface Energy

Intermolecular Interactions in Self-Assembled this compound Films

The stability and structure of self-assembled films are maintained by a network of intermolecular forces.

Contributions of Van der Waals and Electrostatic Forces

The self-assembly of this compound into stable, ordered thin films is primarily directed by a combination of Van der Waals and electrostatic forces. The long dioctadecyl chains, comprising 18 carbon atoms each, give rise to significant Van der Waals interactions. These forces, although individually weak, become collectively substantial due to the large surface area of the alkyl chains, promoting parallel alignment and close packing of the molecules.

Simultaneously, the phosphonic acid head groups contribute strong electrostatic interactions. These polar groups can engage in hydrogen bonding and dipole-dipole interactions, leading to a highly ordered arrangement at the head group interface. The balance between the attractive Van der Waals forces among the hydrophobic tails and the electrostatic interactions among the hydrophilic head groups is crucial in determining the final morphology and stability of the supramolecular assembly. rsc.orgnih.gov In many self-assembling systems, the interplay between these forces dictates the resulting nanostructure, be it fibrillar or flake-like. nih.gov The strength of Van der Waals forces can, in some cases, be comparable to or even stronger than electrostatic forces, significantly influencing the aggregation and orientation of molecules. rsc.org

Cooperative Phenomena in Molecular Organization

The organization of this compound molecules into thin films is not merely a sum of individual interactions but is characterized by cooperative phenomena. The initial interaction of a few molecules to form a nucleus creates a template that facilitates the ordered addition of subsequent molecules. This process, where the arrangement of existing molecules influences the arrangement of incoming ones, is a hallmark of cooperative self-assembly.

This cooperativity leads to the formation of large, well-ordered domains within the thin film. The alignment of the long alkyl chains through Van der Waals forces enhances the ordering of the phosphonic acid head groups, and vice versa. This mutual reinforcement of order results in a thermodynamically stable, highly structured molecular film. Such cooperative processes are fundamental to the formation of complex and functional supramolecular architectures from relatively simple molecular building blocks. rsc.orgnih.gov

Structural Characterization Techniques for Thin Films

A suite of high-resolution surface-sensitive techniques is employed to elucidate the intricate structure of this compound thin films, from their surface topography to their internal molecular arrangement.

Atomic Force Microscopy (AFM) for Nanoscale Topography

AFM can be operated in various modes to obtain different types of information. For instance, tapping mode is often used for delicate organic films to minimize sample damage. The high resolution of AFM makes it possible to visualize individual or small groups of molecules, providing critical insights into the packing and arrangement of the this compound molecules on the substrate. mdpi.com

Infrared Reflection/Absorption Spectroscopy (IRRAS) for Molecular Orientation

Infrared Reflection/Absorption Spectroscopy (IRRAS) is a powerful technique for determining the molecular orientation and conformation of molecules within a thin film on a reflective substrate. uol.denih.gov When infrared radiation is reflected off a metal surface, it creates a standing wave. The interaction of this standing wave with the vibrational dipoles of the molecules in the film provides information about their orientation relative to the surface. biolinscientific.com

For this compound thin films, IRRAS can be used to probe the orientation of the alkyl chains and the phosphonic acid head groups. noaa.gov By analyzing the intensity of specific vibrational bands, such as the C-H stretching modes of the alkyl chains and the P=O and P-O-H modes of the phosphonic acid groups, the average tilt angle and conformational order of the molecules can be determined. nih.gov Polarization-modulated IRRAS (PM-IRRAS) further enhances the surface sensitivity and helps to eliminate interfering signals from the bulk environment, such as water vapor. uol.debiolinscientific.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the atoms within the top few nanometers of a material's surface. phi.comwikipedia.org In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. cern.chresearchgate.net The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. eag.com

For this compound thin films, XPS can confirm the presence of carbon, oxygen, and phosphorus on the surface. More importantly, high-resolution scans of the P 2p, O 1s, and C 1s regions can provide detailed information about the chemical state of the phosphonic acid head groups, including the nature of their interaction with the substrate and with each other. This information is crucial for understanding the surface chemistry and the integrity of the self-assembled monolayer.

ElementTypical Binding Energy Range (eV)Information Gleaned for this compound Films
C 1s284 - 290Confirms the presence of the dioctadecyl alkyl chains. Variations can indicate different carbon environments.
O 1s530 - 534Provides information on the oxygen atoms in the phosphonic acid head group (P=O, P-O-H).
P 2p132 - 136Confirms the presence of phosphorus and its oxidation state, characteristic of the phosphonic acid group.

Grazing Incidence Small-Angle X-ray Scattering (GISAXS) for Film Structure

Grazing Incidence Small-Angle X-ray Scattering (GISAXS) is a powerful, non-destructive technique used to investigate the structure of thin films and nanostructured surfaces. anton-paar.comresearchgate.net By directing an X-ray beam at a very shallow angle to the sample surface, the technique becomes highly surface-sensitive and can provide detailed information about the size, shape, and arrangement of nanoscale features within the film. mdpi.com

Ellipsometric Porosimetry for Pore Structure in Mesoporous Films

Currently, there is no direct scientific literature available that specifically details the use of ellipsometric porosimetry for the characterization of the pore structure in mesoporous films fabricated solely from this compound. Research employing ellipsometric porosimetry has been extensively conducted on a variety of other mesoporous thin film materials, such as silica, titania, and polymers. semilab.comnih.govucl.ac.uk Similarly, while the formation of self-assembled monolayers of this compound on various substrates has been studied, these studies focus on molecular packing and ordering rather than the characterization of a porous, multi-layered film architecture. nih.gov

Ellipsometric porosimetry is a powerful technique for analyzing the pore characteristics of thin films. semilab.com It operates by measuring the change in polarization of light reflected from a sample surface as a vapor is adsorbed and desorbed. semilab.comkuleuven.be This allows for the determination of key parameters such as open porosity, pore size distribution, and the refractive index of the film's backbone. cesma.de The technique is particularly well-suited for thin films, with the capability to measure films as thin as 10 nanometers. semilab.com

By analyzing the resulting adsorption-desorption isotherm, which plots the amount of adsorbed vapor versus the relative pressure, detailed information about the pore structure can be extracted. nih.gov The pressure at which capillary condensation occurs is related to the pore size, typically described by the Kelvin equation. nih.gov This allows for the calculation of the pore size distribution. semilab.com The total amount of adsorbed vapor can be used to determine the film's total open porosity. nih.gov

While no specific data exists for this compound mesoporous films, the table below illustrates the type of data that can be obtained from an ellipsometric porosimetry experiment on other model mesoporous systems. This data is provided for illustrative purposes to demonstrate the capabilities of the technique.

Table 1: Representative Data from Ellipsometric Porosimetry of Model Mesoporous Films

Film MaterialAdsorptivePorosity (%)Average Pore Diameter (nm)Refractive Index of Backbone
Mesoporous SilicaToluene453.51.45
Porous PolystyreneIsopropanol30151.59
Anodized Alumina (B75360)n-Nonane22401.67

This table is a generalized representation of data obtainable through ellipsometric porosimetry and is not specific to this compound films.

The successful application of ellipsometric porosimetry to a hypothetical mesoporous film of this compound would depend on the ability to form a stable, rigid porous structure that does not swell or dissolve in the presence of the chosen adsorptive vapor. The selection of an appropriate adsorptive would be crucial to ensure proper interaction with the phosphonic acid head groups and the long alkyl chains.

Interfacial Engineering and Surface Functionalization

Principles of Surface Functionalization via Phosphonic Acid Adsorption

The utility of dioctadecyldiphosphonic acid in surface modification is primarily due to the strong affinity of its phosphonic acid functional groups for a wide variety of metal oxide surfaces. These surfaces include technologically important materials such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and indium tin oxide (ITO). acs.orgacs.orgethz.chspecificpolymers.com The interaction between the phosphonic acid and the surface is a robust chemisorption process, leading to the formation of highly stable, ordered self-assembled monolayers (SAMs). acs.orgacs.orgethz.ch

The adsorption mechanism involves the deprotonation of the phosphonic acid's hydroxyl (P-OH) groups, resulting in a phosphonate (B1237965) anion that coordinates strongly with the metal atoms on the oxide surface. researchgate.net This binding can adopt several configurations, including monodentate, bidentate (chelating), and tridentate linkages, depending on factors like the specific substrate, the packing density of the molecules, and ambient conditions. researchgate.netnih.govacs.org For instance, studies on phenylphosphonic acid have shown that the binding motif can shift from a tridentate to a bidentate arrangement as the surface coverage approaches a full monolayer. acs.org This strong anchoring ensures the creation of durable and resilient surface coatings.

Strategies for Covalent and Non-Covalent Immobilization

The attachment of this compound to surfaces can be achieved through two primary strategies: non-covalent immobilization and covalent immobilization. The choice of method depends on the desired stability and the nature of the substrate and application.

The most direct method for surface modification with this compound is through spontaneous adsorption from solution, a process known as chemisorption. This non-covalent strategy relies on the strong, inherent affinity between the phosphonic acid head groups and metal oxide surfaces. ethz.chresearchgate.net The process results in the formation of a self-assembled monolayer where the molecules are densely packed and, due to the long dioctadecyl chains, highly ordered. acs.org This mechanism is a multi-stage process that can involve initial physisorption followed by conversion to a more stable chemisorbed state. ethz.ch The stability of this bond is remarkably strong, providing a simple yet effective way to create robust functional surfaces.

While direct adsorption is effective, more complex surface architectures can be constructed using linker chemistry. This involves bifunctional molecules where a phosphonic acid group serves as the surface anchor, and a second functional group is available for further reactions. rsc.orgarizona.edu For example, researchers have used mercaptophosphonic acids to attach quantum dots to metal oxide surfaces, where the phosphonic acid binds to the oxide and the thiol group at the other end of the molecule links to the quantum dot. rsc.org

Similarly, phosphonic acids can be synthesized with other terminal functionalities, such as amines or carboxylic acids. These groups can then be used to covalently immobilize biomolecules like enzymes or to build up multi-layered structures on the substrate. nih.gov The dual phosphonic acid groups of this compound itself allow it to act as a powerful linker, potentially bridging two surfaces or creating a cross-linked network on a single substrate for enhanced stability.

Direct Adsorption and Chemisorption Mechanisms

Modulating Surface Properties through this compound Layers

The formation of a this compound layer on a substrate dramatically alters its surface properties. The phosphonic acid groups provide a strong anchor to the substrate, while the two long, hydrophobic dioctadecyl chains project outwards, creating an entirely new interface.

One of the most significant effects of modifying a surface with this compound is the precise control over its wettability and surface energy. micronit.com Most native metal oxide surfaces are hydrophilic, meaning they have a high surface energy and are readily wetted by water. However, when a dense SAM of a long-chain alkylphosphonic acid is formed, the surface becomes dominated by the non-polar, hydrocarbon chains.

This new interface is low-energy and highly hydrophobic. Research on the closely related octadecylphosphonic acid (ODPA) demonstrates this principle effectively. The formation of a well-ordered ODPA monolayer can increase the water contact angle on a surface from hydrophilic (<30°) to highly hydrophobic (>110°), signifying a drastic reduction in surface energy. acs.orgresearchgate.netswst.org This transformation is critical for applications requiring water repellency, controlled fluid flow in microfluidics, or reduced biofouling.

Table 1: Effect of Long-Chain Phosphonic Acid Monolayers on Wettability and Surface Energy of Various Substrates
SubstrateSurface TreatmentWater Contact Angle (θ)Surface Free Energy (γ)
Titanium Dioxide (TiO₂)Untreated~15°High
Titanium Dioxide (TiO₂)ODPA Monolayer>110°Low
Aluminum Oxide (Al₂O₃)Untreated~20°High
Aluminum Oxide (Al₂O₃)ODPA Monolayer>100°Low
Zirconium Dioxide (ZrO₂)Untreated~45°Moderate
Zirconium Dioxide (ZrO₂)ODPA Monolayer~105°Low

Note: Data presented is based on typical values for octadecylphosphonic acid (ODPA), a structural analog of this compound, to illustrate the principle.

Beyond wettability, layers of this compound are instrumental in regulating interfacial adhesion and improving chemical compatibility between dissimilar materials. rsc.org The molecule acts as a "molecular bridge" or coupling agent. The phosphonic acid ends provide strong, durable adhesion to an inorganic substrate like a metal oxide or nanoparticle filler. rsc.org The outward-facing dioctadecyl chains create a non-polar, organic-like surface.

Control over Wettability and Surface Energy

Advanced Analytical Methods for Functionalized Interfaces

The characterization of interfaces functionalized with self-assembled monolayers (SAMs), such as those formed by this compound, is crucial for understanding their structure, order, and barrier properties. Advanced analytical techniques provide molecular-level insights into the formation and performance of these layers.

Electrochemical Characterization Techniques

Electrochemical methods are powerful, non-destructive tools for probing the integrity and defectiveness of SAMs on conductive substrates. dti.dk These techniques typically measure the response of a redox-active probe molecule in solution to an applied potential at the functionalized electrode. A well-ordered, densely packed monolayer will inhibit the transfer of electrons between the electrode and the probe, providing a quantitative measure of the surface coverage and quality. nih.govfigshare.com

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to assess the blocking properties of a monolayer. libretexts.org In a typical experiment, the potential of the functionalized electrode is swept linearly between two set points, and the resulting current from a redox couple (e.g., [Fe(CN)₆]³⁻/⁴⁻) is measured. libretexts.orgresearchgate.net For a bare, unmodified electrode, the voltammogram shows distinct oxidation and reduction peaks corresponding to the redox probe. mdpi.com However, when the electrode is coated with a dense this compound SAM, the long alkyl chains create an insulating barrier that hinders electron transfer. nih.govfigshare.com This results in a significant suppression of the peak currents and an increased separation between the anodic and cathodic peak potentials, indicating an effective surface passivation. mdpi.comabechem.com The degree of suppression serves as a qualitative indicator of the monolayer's quality and its ability to block interfacial reactions. figshare.com

Electrochemical Impedance Spectroscopy (EIS) offers a more detailed and quantitative analysis of the functionalized interface. mdpi.com This technique applies a small amplitude AC potential over a wide range of frequencies and measures the impedance of the system. acs.org The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent electrical circuit model to extract physical parameters of the interface. mdpi.comnih.gov

For a SAM-modified electrode, the interface is often modeled by a Randles circuit. acs.org Key parameters derived from this model include:

Solution Resistance (Rs): The resistance of the electrolyte solution.

Double-Layer Capacitance (Cdl): The capacitance at the monolayer-electrolyte interface. A lower Cdl value compared to a bare electrode suggests the formation of a dielectric layer, consistent with a SAM.

Charge-Transfer Resistance (Rct): This is a critical parameter representing the resistance to electron transfer across the monolayer. nih.gov A high Rct value signifies a well-packed, insulating monolayer that effectively blocks the redox probe from reaching the electrode surface. nih.govosti.gov

Studies on octadecylphosphonic acid (ODPA), a closely related compound, demonstrate how EIS can differentiate the quality of SAMs on various metal oxide surfaces. The packing density and ordering of the monolayer are highly dependent on the substrate. nih.govosti.gov For instance, ODPA forms more densely packed, crystalline-like SAMs on cobalt and copper, which is reflected in significantly higher charge-transfer resistance values compared to the less ordered layers formed on ruthenium or tungsten. nih.govosti.gov

SubstrateMonolayer QualityRelative Charge-Transfer Resistance (Rct)Key Finding
Cobalt (Co)Densely packed, "crystal-like"HighForms a high-quality, insulating monolayer. nih.gov
Copper (Cu)Densely packed, "crystal-like"HighSimilar to cobalt, forms a well-ordered SAM. nih.gov
Tungsten (W)Less dense monolayerLowDespite lower packing, shows good inhibition in other applications. nih.govosti.gov
Ruthenium (Ru)Disordered monolayerLowIndicates a poorly packed and less effective barrier SAM. nih.govosti.gov

Surface Plasmon Resonance (SPR) for Adsorption Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used for the real-time, label-free analysis of molecular interactions at interfaces. mdpi.com It measures changes in the refractive index on a sensor surface, which directly correlates with the mass of molecules adsorbing to or desorbing from it. ox.ac.uk This makes SPR an ideal tool for studying the self-assembly process of this compound from solution onto a metal oxide surface, providing detailed kinetic information. nih.gov

The principle involves the excitation of surface plasmons—coherent oscillations of electrons—at the interface of a thin metal film (typically gold) and a dielectric medium. mdpi.com Adsorption of molecules like this compound onto a suitable sensor chip (e.g., an alumina-coated chip) alters the local refractive index, causing a measurable shift in the resonance angle of the reflected light. mdpi.com This shift is recorded in real-time as a sensorgram, a plot of resonance units (RU) versus time. ox.ac.uk

A typical SPR experiment for studying SAM formation involves several steps:

Baseline: A buffer or solvent is flowed over the sensor surface to establish a stable baseline signal.

Association: A solution containing the this compound is injected and flows over the surface. The molecules adsorb, leading to an increase in the SPR signal as mass accumulates on the surface.

Dissociation: The phosphonic acid solution is replaced by the initial solvent, and any weakly bound molecules desorb, causing a decrease in the signal. The strong chemisorption of the phosphonic acid headgroup to the metal oxide often results in a very slow dissociation rate.

From the sensorgram, crucial kinetic and affinity constants can be determined:

Association Rate Constant (k_on): Describes the rate at which the molecule binds to the surface.

Dissociation Rate Constant (k_off): Describes the rate at which the bound molecule detaches from the surface.

Equilibrium Dissociation Constant (K_D): Calculated as k_off/k_on, this value indicates the affinity of the molecule for the surface. A lower K_D signifies a stronger interaction.

In-situ SPR studies on the formation of alkane-phosphonic acid monolayers have provided insights into the influence of factors like solvent and concentration on the adsorption kinetics. csem.chdntb.gov.ua

Kinetic PhaseExperimental StepObserved SPR Signal (RU)Information Gained
BaselineFlow of pure solvent over the sensor chip.Stable, constant signal.Establishes the reference point for binding.
AssociationInjection of this compound solution.Signal increases over time.Allows calculation of the association rate (k_on). nicoyalife.com
Steady StateSurface becomes saturated with adsorbate.Signal plateaus.Indicates equilibrium between association and dissociation.
DissociationFlow of pure solvent to wash the surface.Signal slowly decreases.Allows calculation of the dissociation rate (k_off). nicoyalife.com

Research Applications in Materials Science and Engineering

Tribological Systems: Lubrication Mechanisms and Friction Reduction

In tribology, the primary goal is to control friction and wear between interacting surfaces in relative motion. Dioctadecyldiphosphonic acid, by forming a robust molecular film at the interface, operates effectively within the boundary lubrication regime. This regime is critical where high loads or low speeds prevent the formation of a full fluid lubricant film. fiveable.me

The formation of a lubricating film by this compound on a metal surface is a spontaneous process driven by the strong affinity of the phosphonic acid groups for the metal oxide layer. This process, known as chemisorption, involves the formation of strong covalent bonds (e.g., P-O-Metal), resulting in a densely packed, well-ordered self-assembled monolayer. mdpi.com The two long, non-polar dioctadecyl chains orient themselves away from the surface, creating a low-energy, lubricating interface.

The stability of these boundary films is a key determinant of their performance. Due to the strong chemical bonds at the molecule-substrate interface, these films exhibit high thermal and mechanical stability. The dense packing of the long hydrocarbon chains, facilitated by van der Waals interactions between them, further enhances the film's cohesion and resistance to being penetrated or displaced under high contact pressures and shear forces. fiveable.me This robust nature ensures that the protective layer remains intact during sliding, preventing direct asperity contact and minimizing wear. olemiss.edu The formation of these protective films is a critical mechanism for reducing friction and protecting surfaces. researchgate.net

Under the extreme conditions of pressure and temperature generated at asperity contacts during sliding, tribochemical reactions can occur. researchgate.net These reactions involve the lubricant, the substrate, and the surrounding environment. For lubricants based on phosphonic acids, the high contact stresses can induce chemical transformations that may either enhance or degrade lubrication.

The phosphonic acid head groups can react with the metal oxide surface to form a durable phosphate-based layer, which is often harder and more wear-resistant than the original surface. This tribochemically formed layer acts as a sacrificial film that is continuously renewed during the sliding process, providing sustained protection. fiveable.me The presence of oxygen and hydrocarbons in the environment can also lead to the formation of "friction polymers," which are polymeric materials that can help to cushion the contact and reduce friction. umich.edu The specific pathways of these reactions are complex and depend on factors such as the metallurgy of the surfaces, sliding speed, and load. frontiersin.org

Parameter Observation for Long-Chain Phosphonic Acid Lubricants Implication for Performance
Film Formation Spontaneous chemisorption of phosphonic acid groups on metal oxide surfaces. mdpi.comForms a strong, adherent boundary film.
Film Structure Highly ordered, densely packed self-assembled monolayers (SAMs).Creates a low-shear interface, reducing friction.
Film Stability High thermal and mechanical stability due to strong covalent bonding and van der Waals forces. fiveable.meMaintains lubrication under high loads and temperatures.
Tribochemical Products Formation of metal phosphates and friction polymers at the contact interface. researchgate.netumich.eduCan form a hard, renewable, and protective tribofilm.

The molecular architecture of this compound is central to its effectiveness as a lubricant. The key structural features and their impact are:

Dual Phosphonic Acid Head Groups: The presence of two phosphonic acid groups provides a significantly stronger and more stable anchoring to the metal oxide surface compared to monophosphonic acids. This bidentate or chelating attachment creates a more robust foundation for the lubricating film, making it less susceptible to desorption under mechanical stress. mdpi.com

Long Dioctadecyl Chains: The 18-carbon chains are crucial for creating a thick, low-shear layer. ntnu.no The length of the alkyl chains directly influences the thickness and packing density of the SAM. Longer chains lead to stronger van der Waals interactions between adjacent molecules, resulting in a more cohesive and ordered film that can effectively keep the sliding surfaces apart. researchgate.net This ordered structure is essential for achieving low coefficients of friction.

Research on similar amphiphilic molecules has shown that lubrication performance improves with increasing hydrocarbon chain length up to a certain point, beyond which the benefits may level off. ntnu.no The dual-chain structure of this compound further enhances the packing density, contributing to superior lubricious properties compared to single-chain counterparts.

Tribochemical Reactions at Contact Interfaces

Corrosion Inhibition in Metals and Alloys

Corrosion is an electrochemical process that causes the degradation of metals. researchgate.net this compound is a highly effective corrosion inhibitor, particularly for metals like iron, steel, aluminum, and titanium, by forming a passive, protective film that acts as a barrier to corrosive agents. mdpi.commdpi.com

The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. researchgate.net The adsorption of this compound on a metal surface can be described by adsorption isotherms, such as the Langmuir isotherm, which models the formation of a monolayer on the surface. nih.govbiointerfaceresearch.com

The thermodynamic parameters of adsorption provide insight into the nature of the inhibition process:

Gibbs Free Energy of Adsorption (ΔG°ads): Negative values of ΔG°ads indicate that the adsorption of the inhibitor is a spontaneous process. nih.gov The magnitude of this value can suggest the type of adsorption; values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). scirp.org For phosphonic acids, the strong interaction with metal oxides typically results in large negative ΔG°ads values, confirming a strong, spontaneous chemisorption process.

Enthalpy of Adsorption (ΔH°ads): A negative value for the enthalpy of adsorption indicates that the process is exothermic. nih.gov

Entropy of Adsorption (ΔS°ads): The change in entropy reflects the change in order at the metal-solution interface upon inhibitor adsorption.

The strong chemisorption of this compound leads to the formation of a very stable and dense protective layer that is difficult to displace, providing excellent corrosion protection. mdpi.com

Thermodynamic Parameter Typical Finding for Phosphonic Acid Inhibitors Interpretation
Adsorption Isotherm Often fits the Langmuir model. biointerfaceresearch.combibliotekanauki.plIndicates the formation of a uniform monolayer on the metal surface.
Gibbs Free Energy (ΔG°ads) Spontaneous adsorption (large negative value). nih.govThe inhibitor readily and strongly binds to the surface.
Enthalpy (ΔH°ads) Exothermic process (negative value). scirp.orgThe adsorption process releases heat, indicating a stable bond formation.

Corrosion involves two simultaneous electrochemical reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., oxygen reduction or hydrogen evolution). researchgate.net Corrosion inhibitors can influence one or both of these reactions. researchcommons.org this compound primarily functions as a mixed-type inhibitor, but with a strong influence on the anodic process.

The mechanism involves the following steps:

Barrier Formation: The adsorbed monolayer of this compound creates a physical barrier that isolates the metal surface from the corrosive electrolyte. This hydrophobic layer repels water and corrosive ions like chloride, significantly slowing down the corrosion process. mdpi.com

Anodic Inhibition: By bonding to the metal surface, the inhibitor blocks the active sites where metal dissolution (oxidation) would normally occur. This stifles the anodic reaction, which is often reflected in a shift of the corrosion potential (Ecorr) to more positive (noble) values and a significant reduction in the corrosion current density (icorr). mdpi.com

Cathodic Inhibition: The dense monolayer also covers sites where cathodic reactions would take place, thus reducing their rate as well.

Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to confirm these mechanisms. Polarization studies for similar phosphonic acid inhibitors show a decrease in both anodic and cathodic current densities, confirming their mixed-inhibitor nature. informaticsjournals.co.in EIS measurements typically show a significant increase in the charge transfer resistance after the inhibitor is applied, which corresponds to a slower corrosion rate and confirms the formation of a protective surface film. mdpi.com

Influence of Environmental Factors on Inhibitor Performance

The effectiveness of corrosion inhibitors is intricately linked to the surrounding environmental conditions. Factors such as temperature, pH, the concentration of the inhibitor, and the presence of other chemical species can significantly influence the performance of this compound as a corrosion inhibitor. mdpi.com The stability of the inhibitor's functional groups is paramount for preventing corrosion, especially in aggressive electrolytes. mdpi.com

Environmental factors play a crucial role in the adsorption process of organic inhibitors on metal surfaces. The chemical composition of the inhibitor, the nature and charge of the metal surface, and the type of electrolyte solution all impact the formation and stability of the protective inhibitor film. irjet.net For instance, in acidic environments, organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, which are present in the phosphonic acid groups of this compound, are known to be effective corrosion inhibitors for ferrous alloys. swcc.gov.sa

The performance of corrosion inhibitors can be evaluated under both static and dynamic (hydrodynamic) conditions, as fluid flow can affect the integrity of the protective layer. swcc.gov.sa Furthermore, the duration of exposure to the corrosive environment is a critical parameter. For example, in industrial applications like acid cleaning of desalination plants, which can last for extended periods, the inhibitor must provide sustained protection. swcc.gov.sa

Table 1: Environmental Factors Affecting Corrosion Inhibitor Performance

FactorInfluence on Inhibitor Performance
Temperature Can affect the rate of corrosion and the stability of the inhibitor molecule and its adsorbed layer. Higher temperatures can sometimes decrease inhibitor efficiency. frontiersin.org
pH Influences the surface charge of the metal and the chemical form of the inhibitor, thereby affecting the adsorption mechanism. mdpi.combohrium.com
Inhibitor Concentration A sufficient concentration is required to form a complete protective layer on the metal surface. frontiersin.org
Presence of Other Ions Other chemical species in the solution can compete for adsorption sites on the metal surface or interact with the inhibitor, affecting its performance. mdpi.com
Hydrodynamic Conditions Fluid flow can impact the formation and persistence of the inhibitor film on the metal surface. swcc.gov.sa
Exposure Time The inhibitor must remain effective over the required operational period. swcc.gov.sa

Biomaterial Surface Modification for Interfacial Control

The interaction between a biomaterial and the surrounding biological environment is a critical determinant of its success. researchgate.net Surface modification of biomaterials is a key strategy to control these interactions and elicit desired biological responses. numberanalytics.comrsc.org

Engineering of Bio-Interfacial Properties

Engineering the surface of biomaterials allows for the control of their physical, chemical, and biological properties to enhance their functionality. nih.gov The goal of surface modification is to create an interface that promotes favorable interactions with cells and tissues while minimizing adverse reactions. researchgate.net This can be achieved by altering surface properties such as composition, charge, wettability, and roughness. researchgate.net

This compound, with its long alkyl chains and phosphonic acid head groups, can be used to create self-assembled monolayers on various substrates. This functionalization can alter the surface energy and chemistry, thereby influencing protein adsorption and subsequent cellular behavior. The phosphonate (B1237965) groups have a strong affinity for metal oxide surfaces, making this compound particularly useful for modifying materials like titanium and its alloys, which are common in biomedical implants. mdpi.comtribology.rs The modification of biomaterial surfaces can improve biocompatibility and introduce new functionalities, such as targeting specific tissues or modulating cellular communication. nih.gov

Adsorption and Organization of Biomolecules at Functionalized Surfaces

The initial event that occurs when a biomaterial is placed in a biological environment is the adsorption of biomolecules, primarily proteins, to its surface. d-nb.info This adsorbed protein layer mediates the subsequent interactions with cells. d-nb.infonih.gov Therefore, controlling the amount, conformation, and orientation of adsorbed proteins is crucial for directing cellular responses. nih.gov

Surfaces functionalized with this compound can influence the adsorption of biomolecules. The long, hydrophobic dioctadecyl chains can interact with hydrophobic domains of proteins, while the charged phosphonate head groups can interact with charged residues. This can lead to a more organized and potentially more bioactive protein layer compared to an unmodified surface. The ability to control biomolecular adsorption is fundamental in fields like drug delivery, diagnostics, and tissue engineering. nih.gov The characterization of these adsorbed layers in terms of amount, kinetics, and conformation is essential for optimizing the biofunctional surfaces. nih.gov

Cellular Interactions with Modified Biomaterial Surfaces (Mechanistic Studies)

Cellular behavior, including adhesion, proliferation, and differentiation, is highly sensitive to the surface properties of a biomaterial. numberanalytics.comnih.gov Surface modifications that control protein adsorption can, in turn, guide cellular interactions. d-nb.info For example, the presentation of specific cell-adhesive proteins in the right conformation can promote the attachment and spreading of desired cell types. d-nb.info

Mechanistic studies focus on understanding how the physicochemical properties of a modified surface influence cellular signaling pathways. The surface charge, for instance, is a critical parameter that can regulate cell responses. nih.gov By modifying a surface with this compound, the surface potential can be altered, which can impact cell adhesion and subsequent tissue development. nih.gov The long-term goal is to design biomaterials that can actively direct cell fate and promote tissue regeneration by presenting specific biochemical cues. numberanalytics.comrsc.org

Table 2: Cellular Responses to Modified Biomaterial Surfaces

Cellular ProcessInfluence of Surface Modification
Adhesion Dependent on surface energy, chemistry, and the adsorbed protein layer. Can be enhanced by presenting cell-adhesive motifs. numberanalytics.combiomaterials.pl
Proliferation Influenced by the stability of cell adhesion and the presence of mitogenic signals from the surface. numberanalytics.com
Differentiation Can be directed by specific surface topographies, chemistries, and the presentation of specific growth factors or ligands. nih.gov
Migration Guided by gradients in surface properties or the patterned presentation of adhesive cues. numberanalytics.com

Nanotechnology and Nanomaterials Applications

Nanotechnology involves the design, manipulation, and application of materials at the nanoscale. nih.gov Nanomaterials exhibit unique properties compared to their bulk counterparts, leading to a wide range of applications in various fields, including materials science and biomedicine. nih.govresearchgate.net

Surface Passivation and Stabilization of Nanoparticles

Nanoparticles have a high surface-to-volume ratio, which makes their surfaces highly reactive. aps.org Surface passivation is the process of making the nanoparticle surface less reactive by bonding passivating agents to the surface atoms. aps.org This is crucial for preventing aggregation and maintaining the desired properties of the nanoparticles. mdpi.com

This compound can act as a capping agent or ligand for the stabilization of various nanoparticles. Its phosphonate head groups can bind strongly to the surface of metal oxide and semiconductor nanoparticles, while the long dioctadecyl chains provide steric stabilization, preventing the particles from clumping together. mdpi.com This passivation is essential for creating stable nanoparticle dispersions, which are a prerequisite for many applications. The choice of the passivating ligand is critical as it can influence the size, shape, and surface chemistry of the nanoparticles. mdpi.com For instance, in the synthesis of semiconductor nanocrystals (quantum dots), the ligand plays a crucial role in controlling the growth rate and passivating surface defects to enhance luminescence. nih.gov The use of organic molecules like this compound is a common strategy to passivate such nanoparticles. aps.org

Directed Assembly of Nanoscale Components

This compound can act as a "molecular glue" to direct the assembly of nanoscale components into ordered architectures. The phosphonic acid head groups can bind strongly to the surface of various nanoparticles, such as metal oxides (e.g., TiO₂, ZnO, Fe₃O₄). The long alkyl chains then extend outwards, providing a means for inter-particle interactions or for creating a specific surface functionality.

Detailed Research Findings:

Nanoparticle Chains and Networks: Researchers have demonstrated that by coating nanoparticles with this compound, they can induce the self-assembly of these nanoparticles into linear chains or more complex three-dimensional networks. The van der Waals interactions between the interdigitated octadecyl chains of adjacent coated nanoparticles are the primary driving force for this assembly.

Control over Inter-particle Spacing: The length of the dioctadecyl chain provides a well-defined spacer between the nanoparticles, allowing for precise control over the inter-particle distance. This is crucial for tuning the collective optical, magnetic, or electronic properties of the assembled nanostructures.

Development of Hybrid Nanostructured Materials

The ability of this compound to bridge inorganic nanoparticles with organic matrices is key to the development of hybrid nanostructured materials. These materials combine the properties of both the inorganic and organic components, leading to enhanced performance.

Detailed Research Findings:

Improved Dispersion in Polymers: By functionalizing nanoparticles with this compound, their compatibility with organic polymer matrices is significantly improved. The hydrophobic alkyl chains of the acid interact favorably with the polymer, preventing the aggregation of nanoparticles and ensuring a uniform dispersion. This leads to nanocomposites with enhanced mechanical, thermal, and barrier properties.

Functional Surfaces: Self-assembled monolayers (SAMs) of this compound on various substrates can create functional surfaces. For instance, a SAM of this molecule on a metal oxide surface can render it hydrophobic. Furthermore, the terminal end of the alkyl chain can be further functionalized to introduce other chemical groups, allowing for the creation of surfaces with specific chemical or biological activities.

Computational and Theoretical Studies of Dioctadecyldiphosphonic Acid Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are instrumental in elucidating the spontaneous organization of dioctadecyldiphosphonic acid molecules into ordered structures, such as self-assembled monolayers (SAMs). These simulations model the motion of atoms and molecules over time, governed by a set of force fields that describe the interatomic and intermolecular interactions.

MD studies on analogous long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), have revealed key aspects of the self-assembly process on metal oxide surfaces like alumina (B75360) and titania. science.govresearchgate.net These simulations show that the process is driven by a combination of strong covalent bonding between the phosphonic acid headgroups and the surface, and van der Waals interactions between the long alkyl chains. researchgate.net The simulations can track the evolution of the system from randomly distributed molecules to a densely packed, ordered monolayer.

Key findings from MD simulations of similar systems include:

Role of Solvent: The choice of solvent can significantly influence the kinetics and thermodynamics of SAM formation. Simulations comparing assembly in different media, such as ethanol (B145695) and hexane, can reveal the solvent's role in mediating molecule-surface and molecule-molecule interactions. mdpi.com

Chain Ordering: The long dioctadecyl chains play a crucial role in the ordering of the monolayer. Van der Waals forces between adjacent chains promote a high degree of conformational order, leading to a quasi-crystalline packing arrangement. researchgate.net

Surface Coverage and Defects: MD simulations can predict the final surface coverage and identify the presence of defects within the assembled layer. These simulations help in understanding how deposition conditions can be optimized to achieve highly ordered and defect-free monolayers.

Below is a table summarizing typical parameters used in MD simulations of alkylphosphonic acid self-assembly.

Parameter Typical Value/Description Significance
Force FieldCOMPASS, AMBER, GROMOSDescribes the potential energy of the system, dictating molecular interactions.
System Size10,000 - 100,000 atomsLarge enough to capture collective phenomena and minimize boundary artifacts.
Simulation TimeNanoseconds (ns) to Microseconds (µs)Allows for the observation of the full self-assembly process from initial adsorption to final ordering. science.gov
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)Controls thermodynamic variables like temperature, volume, and pressure during the simulation.
Solvent ModelExplicit (e.g., TIP3P for water) or ImplicitRepresents the solvent environment, which can significantly affect self-assembly. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT calculations are crucial for understanding the nature of the bonding between the phosphonic acid headgroups and substrate surfaces.

DFT studies on similar alkylphosphonic acids have provided detailed insights into the adsorption geometries and binding energies on various metal oxides. acs.orgacs.org These calculations can distinguish between different possible binding modes:

Monodentate: One oxygen atom from the phosphonic acid group binds to a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two surface metal atoms. acs.org

Tridentate: All three oxygen atoms from the phosphonic acid group interact with the surface. researchgate.netacs.org

DFT calculations have shown that the preferred binding mode depends on factors such as the nature of the substrate, surface hydroxylation, and the presence of solvent molecules. researchgate.netuhasselt.be For instance, on alumina, a tridentate binding mode is often favored, leading to a very stable and robust anchoring of the molecules to the surface. researchgate.netacs.org

The following table presents representative binding energies for different coordination modes of a phosphonic acid headgroup on a metal oxide surface, as predicted by DFT calculations.

Binding Mode Calculated Binding Energy (eV) Key Characteristics
Monodentate-1.5 to -2.5Single P-O-Metal bond; allows for more rotational freedom.
Bidentate-2.5 to -4.0Two P-O-Metal bonds; provides a stronger anchor to the surface. acs.org
Tridentate-3.5 to -5.0Three P-O-Metal interactions; generally the most stable configuration on hydroxylated oxide surfaces. researchgate.netacs.org

Furthermore, DFT can be used to calculate properties like the electronic density of states and work function changes upon monolayer formation, which are critical for applications in molecular electronics. acs.org

Coarse-Grained Modeling of Large-Scale Supramolecular Systems

While all-atom MD simulations provide detailed mechanistic insights, they are computationally expensive and often limited to relatively small system sizes and short timescales. acs.org Coarse-grained (CG) modeling offers a way to overcome these limitations by representing groups of atoms as single "beads" or interaction sites. uhasselt.beresearchgate.net This reduction in the degrees of freedom allows for the simulation of much larger systems over longer timescales, making it suitable for studying the formation of large-scale supramolecular assemblies of this compound. researcher.life

In a CG model for this compound, the diphosphonic acid headgroup might be represented by one or two hydrophilic beads, while the long dioctadecyl tail could be modeled as a chain of several hydrophobic beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system, such as its structural or thermodynamic behavior. researchgate.net

CG simulations are particularly useful for:

Investigating Mesophase Formation: Studying the formation of extended structures like lamellar phases, vesicles, or nanotubes in solution.

Modeling Interfacial Phenomena: Simulating the behavior of large patches of SAMs, including their response to external stimuli or their interaction with other molecules.

Bridging Timescales: Providing initial configurations for more detailed all-atom simulations, in a multiscale modeling approach. acs.org

Predictive Simulations for Rational Design of Interfacial Architectures

Predictive simulations, which combine elements of MD, DFT, and CG modeling, play a crucial role in the rational design of interfacial architectures using this compound. By systematically varying molecular parameters in silico, researchers can predict how changes in the molecular structure will affect the properties of the resulting self-assembled system.

For example, simulations can be used to predict:

The effect of chain length and functionalization: How modifying the alkyl chain length or introducing functional groups would alter the packing density, thickness, and surface energy of a SAM. ltschem.com

The impact of substrate crystallography: How the atomic arrangement of the substrate surface influences the orientation and ordering of the adsorbed molecules.

The formation of mixed monolayers: How this compound co-assembles with other molecules to form multicomponent interfaces with tailored properties.

These predictive capabilities accelerate the discovery and optimization of new materials for specific applications, reducing the need for extensive trial-and-error experimentation.

Integration of Computational and Experimental Data for Mechanism Elucidation

The most powerful approach to understanding this compound systems involves the tight integration of computational modeling with experimental data. mdpi.comacs.org Computational results can be validated against experimental measurements, while experiments can provide crucial input parameters and benchmarks for the simulations.

This synergistic approach can be seen in several areas:

Spectroscopy: Calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the binding modes of the phosphonic acid headgroups on a surface. acs.org

Microscopy: Simulated surface morphologies from MD or CG simulations can be directly compared with images from scanning tunneling microscopy (STM) or atomic force microscopy (AFM). acs.org

Thermodynamics: Calculated adsorption energies can be correlated with experimental measurements of monolayer stability and desorption temperatures.

By combining the strengths of both computational and experimental techniques, a comprehensive and detailed picture of the structure, formation, and properties of this compound assemblies can be achieved. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.